(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Description
Properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-13-5-4-8-17(23-13)26-14-9-11-24(12-10-14)18(25)15-6-2-3-7-16(15)19(20,21)22/h2-8,14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBABRONFJAXWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone , also known by its CAS number 1796969-37-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 386.5 g/mol. The structure features a piperidine ring, a pyridine moiety, and a trifluoromethylphenyl group, which contribute to its biological activity.
Research indicates that compounds containing piperidine and pyridine derivatives often exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 20 to 70 µM .
- Enzyme Inhibition : Compounds with similar structural features have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), which is implicated in various physiological processes including pain and inflammation .
Biological Activity Studies
Several studies have investigated the biological activity of related compounds. Below are key findings:
Case Studies
- Antimicrobial Efficacy : A comparative study highlighted that derivatives similar to the target compound displayed significant antibacterial properties against multi-drug resistant strains. The MIC values were notably lower than those of traditional antibiotics like ceftriaxone, suggesting a promising alternative for treatment .
- Cancer Research : In a recent study on HsClpP agonists, the compound was evaluated for its ability to induce apoptosis in cancer cells. Results indicated that it could effectively reduce cell viability in hepatocellular carcinoma models, showcasing its potential as an anticancer agent .
- Pain Management : A class of MAGL inhibitors that includes similar compounds has been explored for their analgesic properties. These inhibitors have shown promise in preclinical models for reducing pain-related behaviors without the side effects commonly associated with opioid treatments .
Scientific Research Applications
Neuropharmacological Research
Recent studies have indicated that compounds similar to (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone exhibit significant activity at serotonin receptors, particularly the 5-HT1A receptor. This receptor is crucial in modulating mood and anxiety, making these compounds potential candidates for antidepressant therapies.
Case Study: Serotonin Receptor Agonism
A study published in PMC demonstrated that derivatives of piperidine compounds showed biased agonism towards the 5-HT1A receptor. These compounds were evaluated for their ability to activate different signaling pathways, revealing distinct in vivo profiles that suggest potential therapeutic uses in treating mood disorders .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of this compound class. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical for anti-inflammatory drugs.
Case Study: Inflammatory Disease Models
In a patent application (JP2018500349A), a related compound was shown to prevent inflammatory diseases associated with neurogenic components. This suggests that this compound may have similar applications in treating inflammatory conditions .
Structure–Activity Relationship (SAR)
The incorporation of the trifluoromethyl group has been linked to enhanced receptor affinity and selectivity. A review of FDA-approved drugs containing trifluoromethyl groups indicates that this modification often leads to improved pharmacokinetic profiles .
Potential Drug Development
Given its promising pharmacological profile, this compound is being explored as a lead compound for developing new therapeutics targeting central nervous system disorders.
Q & A
Basic: What are the standard synthetic routes for this compound, and how is its structural integrity validated?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. For example:
- Step A: Reacting a substituted piperidine (e.g., 4-(2-(trifluoromethyl)phenyl)piperidine) with a carboxylic acid derivative (e.g., 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid) using coupling agents like HBTU in DMF with i-Pr2NEt as a base. The reaction is stirred at room temperature for 16 hours .
- Step B: Purification via silica gel chromatography (e.g., 10–50% EtOAc in hexanes) to isolate intermediates .
- Functionalization: Methoxy or methylpyridinyl groups are introduced via nucleophilic substitution (e.g., NaOCH3 in CH3OH at 70°C) .
Structural Validation:
- 1H/13C-NMR: Confirms chemical environments (e.g., piperidine protons at δ 1.96–1.83 ppm, aromatic protons at δ 7.65–7.13 ppm) .
- HPLC: Purity assessment (e.g., 95% peak area at 254 nm) .
- Mass Spectrometry (ESI+): Molecular ion peaks (e.g., m/z 409 [M + H]+) .
Basic: How is the compound’s initial biological activity screened in preclinical studies?
Methodological Answer:
- In vitro assays: Binding affinity to target receptors (e.g., retinol-binding protein 4) is quantified using fluorescence polarization or surface plasmon resonance (SPR) .
- Cell-based models: Hepatic steatosis mouse models evaluate efficacy in reducing lipid accumulation. Dosing ranges (e.g., 10–50 mg/kg) and pharmacokinetic parameters (e.g., half-life, bioavailability) are measured .
- Control experiments: Compare activity to reference compounds (e.g., retinoid antagonists) to establish relative potency .
Advanced: How can synthetic yields be optimized for intermediates like (6-chloroimidazo[1,2-b]pyridazin-2-yl)methanone?
Methodological Answer:
- Catalyst screening: Test alternative coupling reagents (e.g., EDCI instead of HBTU) to improve efficiency .
- Solvent optimization: Replace DMF with THF or DCM to reduce side reactions .
- Temperature control: Increase reaction temperature to 50°C for faster activation .
- Purification: Use preparative HPLC instead of column chromatography for higher recovery .
Data Contradiction Example:
Compound 75 in had a 25% yield due to steric hindrance from the trifluoromethyl group. This contrasts with the 87% yield of intermediate 73, highlighting the need for tailored reaction conditions .
Advanced: How are contradictions in biological activity data resolved (e.g., varying IC50 values across assays)?
Methodological Answer:
- Assay validation: Ensure consistency in buffer pH, temperature, and protein concentration .
- Orthogonal assays: Confirm binding affinity using both SPR and isothermal titration calorimetry (ITC) .
- Structural analysis: Compare X-ray crystallography data of ligand-target complexes to identify conformational changes affecting activity .
- Statistical rigor: Apply ANOVA to evaluate significance of discrepancies (e.g., p < 0.05) .
Advanced: What strategies guide structure-activity relationship (SAR) studies for enhancing target affinity?
Methodological Answer:
- Core modifications: Replace the pyridinyl group with pyrimidine (e.g., Compound C in ) to improve hydrogen bonding .
- Substituent effects: Introduce electron-withdrawing groups (e.g., -CF3) to enhance lipophilicity and membrane permeability .
- Scaffold hopping: Test bipiperidine analogs (e.g., from ) to reduce metabolic instability .
SAR Table:
Advanced: How is computational modeling used to predict binding modes and optimize interactions?
Methodological Answer:
- Docking simulations: Use AutoDock Vina to model the compound in the RBP4 binding pocket, focusing on hydrophobic interactions with Leu35 and Val44 .
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex .
- QSAR models: Train regression models on logP and polar surface area to predict bioavailability .
- In silico mutagenesis: Identify residues critical for binding (e.g., Arg109 in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
